molecular formula C21H27N3O2S2 B2660934 N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681223-90-5

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Cat. No.: B2660934
CAS No.: 681223-90-5
M. Wt: 417.59
InChI Key: MZCHBGLNWBHKGZ-UHFFFAOYSA-N
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and oncology research, particularly in the investigation of novel antineoplastic agents. This molecule features a thiazole core substituted with a 4-isopropylphenyl group, connected via an acetamide linkage to a thioether side chain that terminates in a 2-oxo-2-(piperidin-1-yl)ethyl moiety. Its structural framework shares characteristics with several documented bioactive compounds, placing it within a class of heterocyclic molecules being explored for their cytotoxic properties. The compound's primary research value lies in its potential as a chemotherapeutic agent, consistent with established structure-activity relationships of analogous 1,3,4-thiadiazole and thiazole derivatives documented in scientific literature. Such compounds frequently demonstrate the ability to inhibit cancer cell proliferation through multiple postulated mechanisms. These include the inhibition of key enzymatic targets like carbonic anhydrases (CA IX and CA XII), which are often overexpressed in tumor microenvironments, and the disruption of tubulin polymerization, a critical process for cellular division . Furthermore, research on similar molecular architectures suggests potential activity as focal adhesion kinase (FAK) inhibitors, an important target in cancer signaling pathways . The presence of the lipophilic isopropylphenyl group may enhance cell membrane permeability, while the piperidinyl fragment could contribute to specific receptor interactions. In research settings, this compound is supplied strictly For Research Use Only. It is intended for in vitro studies, such as screening against established human cancer cell lines (e.g., MCF-7, A549, HCT116), mechanism-of-action studies, and structure-activity relationship (SAR) expansion. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S2/c1-15(2)16-6-8-17(9-7-16)18-12-28-21(22-18)23-19(25)13-27-14-20(26)24-10-4-3-5-11-24/h6-9,12,15H,3-5,10-11,13-14H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCHBGLNWBHKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C21H22N4O3S
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 1040667-27-3

The thiazole ring and the piperidine moiety contribute to the compound's biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar thiazole derivatives have shown the ability to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Antimicrobial Activity : The presence of an isopropyl group enhances lipophilicity, improving membrane permeability and increasing efficacy against microbial strains. Studies indicate that thiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : The compound may interact with cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells.

Biological Activity Summary

Activity TypeTarget Organisms/CellsReference
AntimicrobialE. coli, S. aureus
AnticancerHCT116 cell line
Enzyme InhibitionAcetylcholinesterase

Case Studies and Research Findings

  • Antimicrobial Studies : Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against E. coli and S. aureus, highlighting their potential as antibacterial agents.
  • Anticancer Mechanisms : In studies involving HCT116 cancer cells, compounds with similar structures have been shown to effectively inhibit CDK2 and CDK9, leading to G2/M phase cell cycle arrest. This indicates that this compound may also have anticancer potential through similar pathways.
  • Enzyme Inhibition : Research has indicated that derivatives containing piperidine moieties are associated with enzyme inhibition, which can contribute to their pharmacological effects against various diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound NameActivity TypeUnique Features
4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamideAntimicrobialEnhanced lipophilicity leading to increased bioactivity
SulfathiazoleAntimicrobialEstablished antimicrobial drug with a similar structure
RitonavirAntiviralContains a thiazole ring; used in HIV treatment

Scientific Research Applications

Medicinal Chemistry

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide has been investigated for its potential as an antimicrobial agent . The thiazole moiety is known for biological activities that can inhibit microbial growth, making it a candidate for developing new antimicrobial therapies .

Biological Research

This compound is utilized in studies related to enzyme inhibition and protein-ligand interactions , which are critical in drug discovery processes. Its structural properties allow it to interact with specific enzymes, potentially leading to the development of novel therapeutic agents targeting various diseases .

Industrial Applications

The unique structural characteristics of this compound make it a suitable candidate for applications in the development of new materials and chemical processes. Its properties may enhance the performance of industrial chemicals or contribute to innovative material designs .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of thiazole derivatives in various biological contexts:

  • Antimicrobial Activity : A study highlighted the antimicrobial potential of thiazole-containing compounds against various pathogens, suggesting that modifications such as those found in N-(4-(4-isopropylphenyl)thiazol-2-y)-... could lead to improved activity .
  • Enzyme Inhibition : Investigations into enzyme inhibitors have shown that compounds similar to N-(4-(4-isopropylphenyl)thiazol... exhibit significant inhibition against target enzymes involved in disease pathways .
  • In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of thiazole derivatives, indicating promising results in treating conditions like autoimmune diseases and infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

(a) Thiazole-Acetamide Derivatives with Aryl Groups
  • Compound 13 (): N-(4-(p-tolyl)thiazol-2-yl)acetamide with a 4-methoxyphenylpiperazine side chain. Key differences:

    • Aryl substitution : p-tolyl (methylphenyl) vs. 4-isopropylphenyl in the target compound.
    • Side chain : Piperazine ring with methoxyphenyl vs. piperidinyl-2-oxoethyl in the target.
    • Molecular weight : 422.54 g/mol vs. ~450 g/mol (estimated for the target) .
  • Compound 15 (): Features a 4-fluorophenylpiperazine side chain. Highlights the role of electron-withdrawing groups (F) in modulating reactivity and solubility compared to the target’s isopropyl group .

  • Compound 9a-e (): Thiazole-triazole hybrids with benzodiazolylphenoxymethyl groups. Structural divergence arises from triazole incorporation and extended aromatic systems, contrasting with the target’s simpler thioether-piperidinyl chain .
(b) Thioacetamide-Linked Compounds
  • Compound 5 (): N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide. Shares a thioacetamide linkage but incorporates a quinazolinone-thiazolidinone framework absent in the target .
  • Compound 3a (): N-(4-(3-nitrophenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide. Differs in the oxadiazole-pyridine substituent, which may enhance π-π stacking interactions compared to the target’s piperidinyl group .

Physicochemical Properties

Compound ID Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not reported ~450 (estimated) 4-isopropylphenyl, piperidinyl-2-oxo
13 () 289–290 422.54 p-tolyl, 4-methoxyphenylpiperazine
15 () 269–270 410.51 p-tolyl, 4-fluorophenylpiperazine
3a () 184–185 Not reported 3-nitrophenyl, oxadiazole-pyridine
5 () Not reported Not reported Quinazolinone-thiazolidinone
  • Polarity Trends: Electron-withdrawing groups (e.g., -NO₂ in 3a) reduce melting points compared to electron-donating groups (e.g., -OCH₃ in compound 13) .
  • Molecular Weight : The target’s higher molecular weight (vs. compounds) may influence bioavailability and solubility .

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